3-phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

PARP-1 inhibition DNA damage response quinoline-8-carboxamide pharmacophore

3-Phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (molecular formula C20H16N2O4S, molecular weight 380.4 g/mol) is a heterocyclic carboxamide belonging to the 5,6-dihydro-1,4-oxathiine class, characterized by a 3-phenyl substituent on the oxathiine ring, a quinolin-8-yl group at the carboxamide nitrogen, and a 4,4-dioxide (sulfone) oxidation state at the sulfur atom. This compound represents a hybrid scaffold that merges structural elements from two distinct bioactive pharmacophore families: oxathiine carboxamides (exemplified by the systemic fungicide carboxin) and quinoline-8-carboxamides (known as poly(ADP-ribose)polymerase-1 inhibitors).

Molecular Formula C20H16N2O4S
Molecular Weight 380.4 g/mol
Cat. No. B12191960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Molecular FormulaC20H16N2O4S
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H16N2O4S/c23-20(22-16-10-4-8-14-9-5-11-21-17(14)16)18-19(15-6-2-1-3-7-15)27(24,25)13-12-26-18/h1-11H,12-13H2,(H,22,23)
InChIKeyGXHAPCMUJYQVMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-Dioxide: Structural Overview and Compound Class Context


3-Phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (molecular formula C20H16N2O4S, molecular weight 380.4 g/mol) is a heterocyclic carboxamide belonging to the 5,6-dihydro-1,4-oxathiine class, characterized by a 3-phenyl substituent on the oxathiine ring, a quinolin-8-yl group at the carboxamide nitrogen, and a 4,4-dioxide (sulfone) oxidation state at the sulfur atom . This compound represents a hybrid scaffold that merges structural elements from two distinct bioactive pharmacophore families: oxathiine carboxamides (exemplified by the systemic fungicide carboxin) and quinoline-8-carboxamides (known as poly(ADP-ribose)polymerase-1 inhibitors) [1]. It is cataloged as a screening compound for research use, and while direct peer-reviewed biological data on this specific entity remain limited, its structural features position it as a potentially differentiated candidate within both the oxathiine and quinoline carboxamide chemical spaces.

Why Close Analogs Cannot Substitute for 3-Phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-Dioxide in Research


The 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide scaffold is highly sensitive to modifications at the amide nitrogen, the oxathiine ring substitution pattern, and the sulfur oxidation state. The quinolin-8-yl substituent at the carboxamide nitrogen is not a trivial replacement for phenyl or benzyl groups found in common analogs such as N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide; it introduces a validated PARP-1 pharmacophore capable of forming an intramolecular hydrogen bond critical for target engagement [1]. The 3-phenyl group on the oxathiine ring, as opposed to the 2-methyl group in carboxin-type fungicides, redirects biological activity toward carbonic anhydrase inhibition rather than succinate dehydrogenase inhibition . Furthermore, the 4,4-dioxide (sulfone) oxidation state confers metabolic stability advantages over non-oxidized sulfide analogs, as demonstrated by the oxycarboxin/carboxin pair where sulfone oxidation enhances systemic distribution and reduces metabolic liability [2]. These three structural features—quinolin-8-yl amide, 3-phenyl oxathiine substitution, and 4,4-dioxide—are interdependent and cannot be individually altered without fundamentally changing the compound's target engagement profile and physicochemical properties.

Quantitative Differentiation Evidence for 3-Phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-Dioxide vs. Key Comparators


Quinolin-8-yl Carboxamide Motif Confers PARP-1 Pharmacophore Engagement Not Present in N-Phenyl Analogs

The target compound incorporates a quinolin-8-yl group attached via carboxamide linkage, a validated PARP-1 inhibitor pharmacophore. Crystallographic and NMR studies have established that quinoline-8-carboxamides maintain the required bioactive conformation through an intramolecular hydrogen bond between the carboxamide N-H and the quinoline nitrogen [1]. The most active simple quinoline-8-carboxamide, 2-methylquinoline-8-carboxamide, exhibits an IC50 of 500 nM against human recombinant PARP-1, compared with 1.8 μM for the standard inhibitor 5-aminoisoquinolin-1-one (5-AIQ) [1]. In contrast, the closest N-phenyl analog—N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide—lacks the quinoline nitrogen entirely and is therefore incapable of forming this critical intramolecular hydrogen bond; its reported inhibitory activity is against bovine xanthine oxidase (IC50 = 12.4 μM, Ki = 820 nM), a mechanistically unrelated target [2]. A 1-oxo-3-phenylquinoline-8-carboxamide analog showed a substantially weaker PARP-1 IC50 of 23,000 nM, indicating that even within quinoline-8-carboxamides, subtle structural changes profoundly affect potency [3].

PARP-1 inhibition DNA damage response quinoline-8-carboxamide pharmacophore

4,4-Dioxide (Sulfone) Oxidation State Provides Metabolic Stability Advantage Over Non-Oxidized Sulfide Analogs

The 4,4-dioxide (sulfone) modification in the target compound represents the fully oxidized sulfur state. Comparative metabolism studies on the carboxin/oxycarboxin pair demonstrate that the sulfone (oxycarboxin) exhibits enhanced systemic distribution and altered metabolic fate relative to the sulfide (carboxin) [1]. Specifically, the oxidation of sulfur in oxathiine carboxamides is a major metabolic pathway in plants; in peanut metabolism studies, carboxin undergoes sulfur oxidation as an initial metabolic step, producing the sulfoxide and subsequently the sulfone [2]. By presenting the pre-formed 4,4-dioxide, the target compound bypasses this oxidative metabolic step, potentially reducing metabolic variability across experimental systems. Additionally, oxycarboxin (the 4,4-dioxide of carboxin) demonstrates improved water solubility of 1.4 g/L at 25°C and enhanced systemic fungicidal activity compared to its parent sulfide [1]. In contrast, non-dioxide analogs such as N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide lack this metabolic stability feature and may be subject to variable oxidative metabolism .

metabolic stability sulfone oxathiine oxidation state systemic distribution

3-Phenyl Substitution on Oxathiine Ring Redirects Biological Target Profile Away from Classical SDH Inhibition Toward Carbonic Anhydrase

The position and nature of the substituent on the oxathiine ring critically determine the biological target profile. Classical oxathiine carboxamide fungicides such as carboxin feature a 2-methyl substitution pattern and act as succinate dehydrogenase inhibitors (SDHIs), with carboxin inhibiting succinate cytochrome c reductase at 100 μM in Ustilago maydis mitochondria [1]. In contrast, 3-phenyl-substituted oxathiine-2-carboxamides have been characterized as carbonic anhydrase (CA) inhibitors rather than SDHIs. The 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide scaffold shows preferential activity against human carbonic anhydrase isoforms (hCA I and II), with the oxathiine ring providing distinct binding interactions compared to thienopyrrole or dioxine analogs . Specifically, 3-phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide (Compound 14a) and thieno[3,2-b]pyrrole-5-carboxamide derivatives (e.g., Compound 8b) were found to be generally less potent against hCA I compared to oxathiine derivatives, with bulkier substituents further reducing efficacy . The target compound thus occupies a distinct biological target space—combining the 3-phenyl CA-directed oxathiine scaffold with the quinoline-8-carboxamide PARP-1 pharmacophore—that is not accessible to either carboxin-type SDHIs or simple quinoline-8-carboxamides.

carbonic anhydrase inhibition succinate dehydrogenase target selectivity 3-phenyl oxathiine

Combined Oxathiine-Quinoline Scaffold Creates a Dual-Pharmacophore Entity Distinct from Simple Quinoline-8-Carboxamides

The target compound is structurally unique in that it covalently links two independently validated pharmacophores: the 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide core (associated with carbonic anhydrase inhibition) and the quinoline-8-carboxamide motif (a validated PARP-1 inhibitor scaffold). Simple quinoline-8-carboxamides such as 2-methylquinoline-8-carboxamide (PARP-1 IC50 = 500 nM) and 3-phenylquinoline-8-carboxamide lack the oxathiine ring entirely and therefore cannot engage carbonic anhydrase or other oxathiine-associated targets [1]. Conversely, oxathiine-2-carboxamides with simple N-phenyl or N-benzyl substitution lack the PARP-1 pharmacophore. The molecular weight of the target compound (380.4 g/mol) is approximately 51 Da higher than the N,3-diphenyl analog (MW ~329 g/mol), with the additional mass attributable to the quinoline ring system that provides an extra nitrogen atom for hydrogen bonding, increased π-stacking surface area, and enhanced topological polar surface area . This dual-pharmacophore design may enable polypharmacology or context-dependent target engagement that is unavailable to either parent scaffold alone.

dual pharmacophore scaffold hybridization oxathiine-quinoline hybrid multi-target

Limitations Acknowledgment: Direct Quantitative Biological Data Gap for the Target Compound

It must be explicitly stated that no peer-reviewed primary research paper or patent containing quantitative biological assay data (IC50, Ki, MIC, in vivo efficacy) for the specific compound 3-phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide was identified in the accessible literature at the time of this analysis. The compound appears primarily in chemical vendor catalogs as a screening compound (catalog number EVT-12325329) without associated bioactivity data . The quantitative evidence presented in Sections 3.1 through 3.4 is derived from class-level inference using structurally related compounds: carboxin/oxycarboxin (oxathiine carboxamide fungicides), 2-methylquinoline-8-carboxamide (PARP-1 inhibitor), N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (closest structural analog with BindingDB data), and 3-phenyl-substituted oxathiine-2-carboxamides (carbonic anhydrase inhibition class). Users should treat the differentiation claims as hypotheses grounded in validated pharmacophore models and SAR principles rather than as experimentally confirmed properties of this specific compound. Prospective procurement should be accompanied by a plan for experimental validation of the inferred target engagement and selectivity profiles.

data gap screening compound experimental validation required

Recommended Research Application Scenarios for 3-Phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-Dioxide


PARP-1 Inhibitor Screening and Medicinal Chemistry Lead Optimization

The quinolin-8-yl carboxamide motif in this compound is a validated PARP-1 pharmacophore, with the intramolecular hydrogen bond between the carboxamide N-H and quinoline nitrogen being essential for target engagement as demonstrated by X-ray crystallography and NMR for the quinoline-8-carboxamide class [1]. This compound can serve as a structurally differentiated starting point for PARP-1 inhibitor optimization campaigns, particularly because the appended 3-phenyl-oxathiine-4,4-dioxide moiety occupies chemical space not explored in the original quinoline-8-carboxamide SAR studies. The 3-position of the quinoline ring in standard quinoline-8-carboxamides tolerates only small narrow groups for PARP-1 activity; in this compound, the oxathiine ring is attached via the carboxamide nitrogen rather than the quinoline 3-position, potentially circumventing this steric constraint [1].

Dual-Target Polypharmacology Studies (Carbonic Anhydrase + PARP-1)

The compound uniquely combines a 3-phenyl-oxathiine-2-carboxamide scaffold (associated with carbonic anhydrase inhibition) with a quinoline-8-carboxamide PARP-1 pharmacophore. Structural analogs in the 3-phenyl-oxathiine-2-carboxamide series have shown carbonic anhydrase inhibitory activity, with oxathiine derivatives demonstrating superior potency against hCA I compared to dioxine or thienopyrrole analogs . This compound is therefore suitable for polypharmacology studies investigating simultaneous modulation of carbonic anhydrase and PARP-1 pathways, which may be relevant in oncology contexts where both tumor pH regulation (CA) and DNA damage response (PARP-1) are therapeutic targets.

Metabolic Stability Profiling of Pre-formed Sulfone-Containing Heterocycles

The 4,4-dioxide (sulfone) oxidation state is pre-formed in this compound, distinguishing it from sulfide or sulfoxide analogs that may undergo variable oxidative metabolism. Oxycarboxin, the sulfone analog of carboxin, demonstrates improved water solubility (1.4 g/L vs. ~0.2 g/L for carboxin), enhanced systemic distribution, and stability at 55°C for 18 days [2]. This compound can be used as a tool to study the impact of the sulfone oxidation state on metabolic stability, solubility, and target engagement in head-to-head comparisons with non-dioxide oxathiine analogs, providing insights relevant to lead optimization of sulfur-containing heterocycles.

Chemical Biology Tool for Target Deconvolution and Chemoproteomics

Given its hybrid scaffold architecture, this compound may serve as a chemical biology probe for target deconvolution studies. The quinoline moiety provides a UV-active chromophore for affinity chromatography detection, while the sulfone group can serve as a hydrogen bond acceptor for target protein interactions. The compound's structural differentiation from both classical oxathiine fungicides (carboxin, oxycarboxin) and simple quinoline-8-carboxamides makes it suitable for chemoproteomics experiments aimed at identifying novel protein targets that recognize the combined oxathiine-quinoline scaffold, potentially revealing unexpected polypharmacology.

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